2,6-dibromo-2,3-dihydro-1H-inden-1-one
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Overview
Description
2,6-dibromo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6Br2O It is a brominated derivative of indanone, characterized by the presence of two bromine atoms at the 2 and 6 positions on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-dibromo-2,3-dihydro-1H-inden-1-one can be synthesized through the bromination of 2,3-dihydro-1H-inden-1-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-dibromo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,6-dibromoindan-1-ol.
Oxidation Reactions: Oxidation can lead to the formation of 2,6-dibromoindan-1-one.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products vary depending on the substituent introduced.
Reduction: 2,6-dibromoindan-1-ol.
Oxidation: 2,6-dibromoindan-1-one.
Scientific Research Applications
2,6-dibromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dibromo-2,3-dihydro-1H-inden-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine atoms may play a role in enhancing the compound’s reactivity and binding affinity to biological targets, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dibromoindan-1-one
- 2,3-dihydro-1H-inden-1-one
- 2,6-dibromoindan-1-ol
Uniqueness
Compared to its non-brominated counterparts, this compound exhibits distinct properties that make it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
2,6-dibromo-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-2,4,8H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYIZXUHEKUDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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